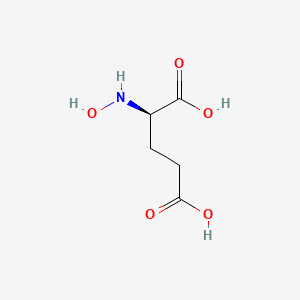

N-Hydroxy-D-glutamic acid

Vue d'ensemble

Description

N-Hydroxy-D-glutamic acid is a derivative of D-glutamic acid, where a hydroxyl group is attached to the nitrogen atom. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxyl group introduces unique chemical properties that differentiate it from its parent compound, D-glutamic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-glutamic acid typically involves the hydroxylation of D-glutamic acid. One common method is the use of flavin-dependent N-hydroxylating enzymes, which facilitate the transfer of an oxygen atom to the nitrogen of D-glutamic acid . This enzymatic approach is advantageous due to its specificity and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express the necessary hydroxylating enzymes. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: N-Hydroxy-D-glutamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxyl group back to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of the hydroxyl group with other functional groups.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-Hydroxy-D-glutamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in enzyme mechanisms and metabolic pathways.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of N-Hydroxy-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

N-Hydroxy-L-glutamic acid: Similar in structure but with the L-configuration, which can result in different biological activities.

N-Hydroxy-D-glutamine: Another derivative with an amide group instead of a carboxyl group.

β-Hydroxy-D-glutamic acid: A derivative with the hydroxyl group attached to the β-carbon instead of the nitrogen.

Uniqueness: N-Hydroxy-D-glutamic acid is unique due to the specific placement of the hydroxyl group on the nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and biochemical tools.

Activité Biologique

N-Hydroxy-D-glutamic acid (NHG) is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This article explores the biological activity of NHG, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the addition of a hydroxyl group to the nitrogen atom of the D-glutamic acid structure. This modification can influence its biological activity, particularly in metabolic pathways and cellular signaling.

- Inhibition of Glutamate Metabolism : NHG may interfere with glutamate metabolism, which is critical in various cellular processes, including neurotransmission and metabolic regulation. By altering glutamate levels, NHG could potentially affect conditions such as neurodegenerative diseases and cancer.

- Antioxidant Properties : Some studies suggest that derivatives of glutamic acid possess antioxidant properties, which may help in reducing oxidative stress in cells. This can be particularly beneficial in conditions where oxidative damage is prevalent, such as neurodegenerative disorders.

- Modulation of Nitric Oxide Synthase : NHG has been shown to influence nitric oxide synthase activity, which plays a significant role in vasodilation and neurotransmission. This modulation can impact cardiovascular health and neuronal function.

Case Studies and Clinical Trials

- Cancer Therapeutics : Research has indicated that compounds derived from glutamic acid can exhibit cytotoxic effects against various cancer cell lines. A study identified several glutamic acid derivatives with significant bioactivity against breast adenocarcinoma and lung cancer cells, suggesting that NHG could be explored for its anticancer properties .

- Neuroprotection : In models of neurodegeneration, NHG has been evaluated for its potential protective effects against neuronal damage induced by oxidative stress. The compound's ability to modulate glutamate levels may contribute to its neuroprotective effects .

Table of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-(hydroxyamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIVFXCKHNRSRL-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665272 | |

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197861-16-8 | |

| Record name | N-Hydroxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.